4-cyanophenyl 3-methylbenzoate
Description
Overview of Phenolic Ester Chemistry and Research Significance in Contemporary Organic Synthesis
Phenolic esters, a broader category that includes aryl benzoates, are fundamental motifs in organic chemistry. nih.gov Their synthesis has traditionally been achieved through methods like the condensation of a carboxylic acid with a phenol (B47542), often requiring an activating agent for the acid, such as conversion to an acyl chloride. acs.org Modern synthetic chemistry has expanded this toolbox considerably, introducing transition-metal-catalyzed cross-coupling reactions and visible-light-induced syntheses that offer milder conditions and greater functional group tolerance. acs.orgnih.gov For instance, a novel metal-free method utilizes tert-butyl hydroperoxide (TBHP) as an oxidant for the synthesis of aryl esters from benzylic alcohols in an aqueous medium. organic-chemistry.org
The significance of phenolic esters in contemporary research is multifaceted. They are widely used as protecting groups for the hydroxyl function of phenols, prized for their stability and the variety of conditions available for their selective removal. cmu.edu Beyond this classical role, aryl esters are crucial building blocks in the synthesis of polymers, pharmaceuticals, agrochemicals, and liquid crystals. nih.govwikipedia.org The ester linkage, while stable, can also be a site for controlled chemical transformations, including transesterification, which allows for the interchange of the phenolic group, further adding to their synthetic versatility. nih.govscispace.com The study of phenolic acid esters is also prominent in food science and cosmetics, where esterification can modify the solubility and antioxidant properties of natural phenolic compounds. nih.govresearchgate.net
Strategic Importance of 4-Cyanophenyl 3-Methylbenzoate (B1238549) in Structure-Property Relationship Studies
Within the vast family of aryl benzoates, 4-cyanophenyl 3-methylbenzoate (CAS No. 89434-74-2) emerges as a molecule of particular strategic importance for investigating structure-property relationships. nih.gov Its structure is deliberately anisotropic, featuring a polar, electron-withdrawing cyano (-C≡N) group on one end of the molecule and a non-polar methyl (-CH₃) group on the other. This specific arrangement of substituents on the aromatic rings allows researchers to systematically probe the effects of electronic asymmetry and steric factors on the macroscopic properties of materials.
The presence of the linear and highly polar cyano group is a common feature in molecules designed for liquid crystal applications, as it can contribute to the formation of ordered mesophases. google.commdpi.com The methyl group, located at the meta-position of the benzoate (B1203000) ring, introduces a "kink" in the molecular shape, influencing how the molecules pack in the solid state or align in a liquid crystalline phase.
Recent research has highlighted efficient methods for its synthesis. One notable approach is a visible-light-induced reaction between 4-cyanophenol and 3-methylbenzaldehyde (B113406), which proceeds in the presence of BrCCl₃ and KOH to afford the target ester in high yield. acs.org A 2019 study also detailed its synthesis via a nickel-catalyzed aryl esterification, reporting an 88% yield and a melting point of 81.1-81.9 °C. rsc.org These synthetic advancements facilitate the availability of this compound for detailed physical and material science studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-cyanophenyl) 3-methylbenzoate | nih.gov |
| CAS Number | 89434-74-2 | nih.gov |
| Molecular Formula | C₁₅H₁₁NO₂ | nih.gov |
| Molecular Weight | 237.25 g/mol | nih.gov |
| Melting Point | 80.5–81.6 °C | acs.org |
Table 2: Research Findings on the Synthesis of this compound
| Synthesis Method | Reactants | Yield | Reference |
|---|---|---|---|
| Visible-Light-Induced Radical Reaction | 4-cyanophenol, 3-methylbenzaldehyde | 85% | acs.org |
| Nickel-Catalyzed Aryl Esterification | 4-bromobenzonitrile, 3-methylbenzoic acid | 88% | rsc.org |
Foundational Principles of Molecular Design for Aryl Benzoate Systems
The design of aryl benzoate systems for specific applications is a cornerstone of modern materials science and medicinal chemistry. The underlying principle is the systematic modification of the molecular structure to control and fine-tune the resulting physicochemical properties. mdpi.comrsc.org The aryl benzoate framework is an excellent platform for this, as it consists of three distinct components that can be independently varied: the benzoic acid moiety, the phenolic moiety, and the central ester linkage.
Key design strategies include:
Modulation of Electronic Properties: Introducing electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., cyano, nitro, halo) onto either aromatic ring can profoundly alter the molecule's polarity, polarizability, and ability to participate in intermolecular interactions like π-π stacking. acs.org This is critical for applications in electronics, non-linear optics, and liquid crystals. acs.org
Enhancing Intermolecular Interactions: The design can incorporate functional groups capable of specific interactions, such as hydrogen bonding. While the ester group itself is a hydrogen bond acceptor, the addition of hydroxyl or amide groups can introduce strong, directional hydrogen bonding that influences molecular self-assembly and crystal packing.
By applying these principles, scientists can rationally design aryl benzoate derivatives with tailored properties, whether it be for creating new liquid crystal displays, developing fluorescent probes, or discovering novel therapeutic agents. The vinylogy principle, which explores the transmission of electronic effects through conjugated systems, is another powerful tool used in the design of complex molecules based on such scaffolds. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-11-3-2-4-13(9-11)15(17)18-14-7-5-12(10-16)6-8-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPYKKEKKPXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336330 | |
| Record name | Benzoic acid, 3-methyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89434-74-2 | |
| Record name | Benzoic acid, 3-methyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 4 Cyanophenyl 3 Methylbenzoate
Advanced Esterification Protocols
The direct formation of the ester bond between 3-methylbenzoic acid and 4-cyanophenol is the most convergent approach to 4-cyanophenyl 3-methylbenzoate (B1238549). Modern advancements in esterification focus on increasing efficiency, selectivity, and sustainability through novel catalytic systems.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis offers a powerful means to achieve esterification under mild conditions with high yields. Both transition metals and small organic molecules have been successfully employed as catalysts for the synthesis of aryl esters.
Transition Metal Catalysis: Nickel-based catalysts have proven effective for the synthesis of 4-cyanophenyl 3-methylbenzoate. A metallaphotoredox platform utilizing a dual aminoquinolate diarylboron and nickel catalyst system has been developed for carbon-oxygen bond formation. In one instance, the reaction of 4-iodobenzonitrile (B145841) with m-toluic acid (3-methylbenzoic acid) in the presence of a nickel catalyst yielded this compound in 90% yield. rsc.org Another approach involves the use of bimetallic catalysts, such as Rhodium-Ruthenium (RhRu) oxide clusters, which facilitate the cross-dehydrogenative coupling of arenes and carboxylic acids using molecular oxygen as the sole oxidant, forming aryl esters directly. labmanager.com Alkali metal catalysts, such as potassium carbonate (K₂CO₃), have also been shown to effectively catalyze the transesterification of aryl esters with phenols under mild conditions. rsc.org
Organocatalysis: The Steglich esterification is a classic example of an organocatalyzed reaction, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org This method is renowned for its mild reaction conditions, typically proceeding at room temperature, and its ability to form esters from sterically hindered or sensitive substrates. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP, being more nucleophilic than the alcohol, intercepts this intermediate to form a highly reactive acyl-pyridinium species, which is then readily attacked by the phenol (B47542) to yield the ester. organic-chemistry.orgrsc.org Variations of this method have been developed to improve yields and simplify purification. cmu.ac.th N-heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for the esterification of aldehydes with alcohols. nih.gov
Photoredox Catalysis and Radical-Mediated Pathways
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nih.govnih.gov These methods often rely on the generation of radical intermediates.
A highly efficient synthesis of this compound has been reported using a visible-light-induced, transition-metal- and photocatalyst-free method. acs.org In this protocol, the cross-dehydrogenative coupling of 3-methylbenzaldehyde (B113406) with 4-cyanophenol is achieved using bromotrichloromethane (B165885) (BrCCl₃) as an oxidant and bromine atom donor. The reaction is initiated by visible light exciting the phenolate, which is then oxidized by BrCCl₃ to generate a trichloromethyl radical (•CCl₃). This radical abstracts the aldehydic hydrogen from 3-methylbenzaldehyde, forming a 3-methylbenzoyl radical. The benzoyl radical then reacts with BrCCl₃ to afford the acyl bromide in situ, which subsequently esterifies the phenol. This method provided this compound in an 85% yield. acs.org
Dual catalytic systems combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, have also been developed. chinesechemsoc.org These methods can activate organic halides to participate in radical cross-coupling reactions to form esters. For example, a photoredox nickel dual catalysis system enables the coupling of aryl bromides with hemioxalates to generate various esters. chinesechemsoc.org The mechanism involves the generation of an alkoxycarbonyl radical under photoredox conditions, which is then intercepted by a nickel catalytic cycle to form the final ester product. chinesechemsoc.org
Green Chemistry Considerations in Ester Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In ester synthesis, this often involves replacing hazardous solvents, minimizing waste, and using renewable resources.
Significant efforts have been made to develop greener versions of the Steglich esterification. jove.com Traditional protocols often use hazardous chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF). rsc.org Research has shown that acetonitrile (B52724) can be a greener and less hazardous alternative, providing comparable rates and yields without the need for chromatographic purification. jove.com A comprehensive solvent-reagent selection guide for Steglich-type reactions identified dimethyl carbonate (DMC), a biodegradable and low-toxicity solvent, as an excellent alternative when paired with Mukaiyama's reagent. rsc.org
Other green approaches focus on eliminating organic solvents altogether. Quantitative esterifications have been achieved in water using a combination of granular polytetrafluoroethylene (PTFE), lithium carbonate, and a phase-transfer catalyst. acs.org Another innovative and environmentally friendly method utilizes oven-dried Dowex H+ cation-exchange resin with sodium iodide (NaI) to catalyze esterifications between carboxylic acids and alcohols, often with simple workup and high reusability of the resin catalyst. nih.gov Furthermore, the use of molecular oxygen as a terminal oxidant in some transition-metal-catalyzed reactions represents a significant green advantage, as it is abundant, non-toxic, and produces only water as a byproduct. labmanager.com
Precursor Design and Chemical Modification Strategies
The efficient synthesis of this compound also relies on the availability and preparation of its precursors: a derivative of 3-methylbenzoic acid and 4-cyanophenol.
Synthesis of Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Anhydrides)
To facilitate esterification, carboxylic acids are often converted into more reactive derivatives. The most common activated forms are acyl chlorides and anhydrides.
3-Methylbenzoyl chloride: This acyl chloride is readily synthesized from 3-methylbenzoic acid. A standard laboratory method involves reacting 3-methylbenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, at elevated temperatures. chemicalbook.com After the reaction is complete, the excess thionyl chloride can be removed by distillation. prepchem.com Alternatively, oxalyl chloride can be used in a solvent like dichloromethane (CH₂Cl₂) at room temperature, which is a milder method that often leads to cleaner reactions and easier workup.
3-Methylbenzoic anhydride (B1165640): Symmetrical anhydrides can be prepared from the corresponding carboxylic acid and acyl chloride. For instance, 3-acetoxy-2-methylbenzoic anhydride was synthesized by reacting 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid in the presence of triethylamine. acs.org A similar strategy can be applied to prepare 3-methylbenzoic anhydride.
Functionalization of Phenolic Substrates (e.g., 4-Cyanophenol)
4-Cyanophenol serves as the nucleophilic component in the esterification reaction. Its phenolic hydroxyl group is moderately acidic and can be deprotonated by a base to form the more nucleophilic phenoxide anion, which then attacks the activated carboxylic acid derivative. The electron-withdrawing nature of the para-cyano group increases the acidity of the phenol compared to phenol itself, making it a suitable substrate for various coupling reactions.
In syntheses of 4-cyanophenyl esters, 4-cyanophenol is typically used directly as the coupling partner. For example, in a procedure to synthesize 4-cyanophenyl 3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoate, the corresponding acid chloride was boiled with 4-cyanophenol and pyridine (B92270) (acting as a base and catalyst). prepchem.com The cyano group is generally stable under many esterification conditions, including those involving transition metals and photoredox catalysis. rsc.orgacs.org The unique spectroscopic signature of the cyano group (a sharp IR band around 2230 cm⁻¹) has also led to its use as an internal marker to confirm the successful functionalization of surfaces with phosphazene derivatives carrying 4-cyanophenol. tandfonline.comresearchgate.net
Reaction Kinetics and Mechanistic Investigations in Synthesis Optimization
The efficient synthesis of this compound is contingent upon a deep understanding of its reaction kinetics and the underlying mechanisms. The rate, selectivity, and yield of the esterification process are profoundly influenced by parameters such as the choice of solvent, temperature, and pressure. Mechanistic studies, often involving the analysis of related compounds, provide crucial insights into the formation of intermediates and transition states, which is vital for optimizing the reaction pathway.
Kinetic investigations into the reactions of similar compounds, such as 4-cyanophenyl 4-nitrophenyl thionocarbonates with amines, have proposed a mechanism involving a zwitterionic tetrahedral intermediate (T±). acs.orgacs.org In this scheme, the intermediate can be deprotonated by an amine to form an anionic intermediate (T-). acs.org Studies show that the electron-withdrawing effect of the substituent on the non-leaving group is a key factor, with the reaction rate for the 4-cyanophenyl substituted compound being the highest in the series studied. acs.org The formation of the tetrahedral intermediate (the k1 step) is often the rate-determining step in these reactions. acs.orgacs.org
Solvent Effects on Reaction Rate and Selectivity
The solvent in which a reaction is conducted can dramatically alter the reaction rate and the selectivity towards the desired product. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby influencing the activation energy of the reaction.
For the synthesis of aryl esters, including analogues of this compound, solvent choice is critical. In a visible-light-induced synthesis of 4-cyanophenyl benzoate (B1203000), a close analogue, the yield was significantly dependent on the solvent used. The optimal conditions were found using chlorobenzene (B131634) as the solvent. acs.org The effect of different solvents on the yield of this analogous reaction provides a clear indication of the importance of solvent screening in synthesis optimization.
| Solvent | Yield (%) for 4-cyanophenyl benzoate acs.org |
|---|---|
| Chlorobenzene (C6H5Cl) | 90 |
| 1,2-dichloroethane (DCE) | 74 |
| Acetonitrile (MeCN) | 42 |
| Chloroform (B151607) (CHCl3) | 36 |
| Dichloromethane (CH2Cl2) | 29 |
Temperature and Pressure Influence on Yield and Purity
Temperature is a fundamental parameter in controlling chemical reactions. It directly affects the reaction rate, and for equilibrium reactions, it can shift the position of the equilibrium, thereby influencing the maximum achievable yield. In the synthesis of this compound, a yield of 85% was achieved when the reaction was conducted at room temperature. acs.org In other photocatalytic syntheses of related compounds, temperature screening has been explicitly performed, with optimal temperatures found to be around 40-43 °C, as higher temperatures did not necessarily lead to better yields. uva.nl
The influence of pressure is typically less pronounced in liquid-phase esterification reactions unless gaseous reactants or byproducts are involved. For many laboratory-scale syntheses of benzoate esters, the reactions are performed at atmospheric pressure. High pressures are generally not required and would unnecessarily increase the complexity and cost of the synthesis. Therefore, optimization efforts for compounds like this compound primarily focus on temperature and solvent optimization rather than pressure variations. cdnsciencepub.com
Advanced Purification and Isolation Techniques for High-Purity Material
Achieving high purity is essential for the characterization and subsequent application of this compound. This requires the use of advanced purification and isolation techniques capable of separating the target compound from unreacted starting materials, catalysts, and side products.
Preparative Chromatography (HPLC, Flash Chromatography)
Preparative chromatography is a cornerstone for the purification of organic compounds. The choice between methods like flash chromatography and High-Performance Liquid Chromatography (HPLC) depends on the required purity, the scale of the synthesis, and the difficulty of the separation.
Flash column chromatography on silica (B1680970) gel is a commonly reported method for the purification of this compound. acs.org This technique is effective for removing impurities with different polarities. The choice of eluent, a mixture of non-polar and polar solvents, is critical for achieving good separation. acs.orguva.nl
For separations requiring higher resolution, preparative HPLC is employed. This technique uses smaller stationary phase particles and higher pressures to achieve superior separation efficiency. zirchrom.com For complex organic molecules, reversed-phase columns, such as C18, are frequently used in conjunction with a suitable mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. rsc.orgnih.gov
| Technique | Stationary Phase | Typical Eluents/Mobile Phase | Application Example |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (100:1) acs.org | Purification of this compound acs.org |
| Flash Column Chromatography | Silica Gel | Pentane / Ethyl Acetate uva.nl | Purification of related ester compounds uva.nl |
| Preparative HPLC | XBridge C18 rsc.org | Acetonitrile / Water rsc.org | Purification of complex heterocyclic compounds rsc.org |
| Low-Pressure Column Chromatography | ODS (C18) nih.gov | Methanol / Water nih.gov | Purification of a crude intermediate nih.gov |
Crystallization Techniques for Polymorph Control
Crystallization is a powerful technique for purification, especially as a final step to obtain a highly pure, solid product. Beyond purification, the crystallization process can be controlled to isolate specific polymorphs—different crystal structures of the same compound. mdpi.comnih.gov Different polymorphs can exhibit distinct physicochemical properties, making polymorph control a critical aspect of material science. nih.gov
While specific polymorphism studies on this compound are not widely reported, the techniques used for related organic molecules are directly applicable. The outcome of crystallization can be influenced by a variety of factors, including the choice of solvent, the rate of cooling or evaporation, and the temperature. mdpi.com For instance, studies on methyl paraben, a related benzoate ester, have shown that different polymorphs can be obtained through methods like sublimation at controlled temperatures or crystallization from the melt. nih.govresearchgate.net
Commonly employed techniques for screening and controlling polymorphism include:
Evaporation Crystallization: Dissolving the compound in various solvents and allowing the solvent to evaporate at different temperatures (e.g., 5 °C, 25 °C, 50 °C). mdpi.com
Cooling Crystallization: Preparing a saturated solution at an elevated temperature and then cooling it at a controlled rate to induce crystallization. mdpi.com
Solvent-Mediated Phase Transition: Slurrying a mixture of polymorphs in a solvent to determine the most stable form under those conditions. mdpi.com
The selection of solvents from different classes (e.g., alcohols, ketones, esters, hydrocarbons) is a key strategy, as the interactions between the solute and solvent molecules can direct the assembly into a specific crystal lattice. nih.gov
Comprehensive Spectroscopic and Crystallographic Characterization of 4 Cyanophenyl 3 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of nuclei.
Multi-Nuclear NMR (¹H, ¹³C, 2D NMR) for Complete Resonance Assignment
The definitive structure of 4-cyanophenyl 3-methylbenzoate (B1238549) has been confirmed through comprehensive ¹H and ¹³C NMR spectroscopy. The analysis, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, allows for the unambiguous assignment of all proton and carbon resonances. rsc.org
The ¹H NMR spectrum shows distinct signals for the aromatic protons on both the cyanophenyl and the 3-methylbenzoyl (m-toluoyl) moieties, as well as a characteristic singlet for the methyl group. rsc.org The protons on the 3-methylbenzoyl group appear as a set of four signals, while the cyanophenyl group protons appear as two doublets, consistent with an AA'BB' spin system. rsc.org
The ¹³C NMR spectrum complements the proton data, with key signals identified for the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), the methyl carbon, and the various aromatic carbons. The chemical shifts are influenced by the electronic effects of the substituents on each ring. rsc.org
Detailed ¹H and ¹³C NMR spectral data are presented in Tables 1 and 2, respectively.
Table 1: ¹H NMR Data for 4-Cyanophenyl 3-Methylbenzoate in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.99 | d | 7.5 | 2 | Aromatic (H-2', H-6' or H-2, H-6) |
| 7.73 | d | 8.4 | 2 | Aromatic (H-2, H-6 or H-2', H-6') |
| 7.48 | d | 7.4 | 1 | Aromatic (H-4 or H-6) |
| 7.42 | t | 7.6 | 1 | Aromatic (H-5) |
| 7.36 | d | 8.4 | 2 | Aromatic (H-3', H-5') |
| 2.45 | s | - | 3 | -CH₃ |
Data sourced from a study by Wei, et al. rsc.org (Note: Primed numbers refer to the 3-methylbenzoyl ring and unprimed numbers refer to the 4-cyanophenyl ring, or vice versa depending on convention. Assignments are based on typical chemical shifts and splitting patterns.)
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 164.6 | C=O (Ester) |
| 154.5 | C-O (Aromatic) |
| 138.8 | Aromatic C |
| 135.1 | Aromatic C |
| 133.9 | Aromatic C |
| 130.9 | Aromatic C |
| 128.8 | Aromatic C |
| 128.7 | Aromatic C |
| 127.6 | Aromatic C |
| 123.1 | Aromatic C |
| 118.4 | C≡N (Nitrile) |
| 109.9 | Aromatic C |
| 21.4 | -CH₃ |
Data sourced from a study by Wei, et al. rsc.org
While one-dimensional spectra provide foundational data, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming assignments. A COSY experiment would verify the coupling relationships between adjacent protons on the aromatic rings, while an HSQC experiment would definitively link each proton signal to its directly attached carbon atom, removing any ambiguity in the assignments presented above.
Relaxation Studies and Dynamics of Molecular Substructures
NMR relaxation studies, which measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide insight into the molecular dynamics of a compound in solution. ucl.ac.uk T₁ relaxation is related to the rate at which nuclear spins exchange energy with their molecular environment (the "lattice"), which depends on molecular tumbling and internal motions. ucl.ac.uk T₂ relaxation is sensitive to slower motional processes and chemical exchange. ucl.ac.uk
A literature search did not yield specific T₁ or T₂ relaxation data for this compound. Such studies, were they to be performed, could reveal information about the rotational dynamics of the two aromatic rings relative to each other and the mobility of the methyl group.
Solid-State NMR for Polymorphic Forms and Microstructure
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of materials in their solid form. It is particularly useful for identifying and distinguishing between different crystalline forms (polymorphs) or amorphous content, which may not be easily discernible by other methods like powder X-ray diffraction. chemrxiv.org
Specific solid-state NMR studies on this compound are not currently available in the published literature. An ssNMR analysis, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), would be instrumental in determining if this compound can exist in multiple polymorphic forms. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular packing in the crystal lattice. chemrxiv.org
Advanced Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and providing information about molecular structure and bonding.
Detailed Band Assignment and Functional Group Analysis
The infrared spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups. rsc.org The most prominent features are the sharp, strong stretching vibrations of the nitrile (C≡N) and the ester carbonyl (C=O) groups. Aromatic and aliphatic C-H stretching vibrations, as well as C-O ester stretches and various aromatic ring vibrations, are also clearly observed. rsc.orgrasayanjournal.co.in
While a specific Raman spectrum for this compound was not found in the literature, the nitrile stretch is expected to be a particularly strong and sharp signal in the Raman spectrum, as the C≡N bond involves a large change in polarizability during vibration. nih.gov
A detailed assignment of the experimental IR bands is provided in Table 3.
Table 3: Infrared (IR) Band Assignment for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2960, 2922 | Medium | C-H Asymmetric/Symmetric Stretch (Methyl) |
| 2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1729 | Strong, Sharp | C=O Stretch (Ester) |
| 1600, 1584, 1500 | Medium-Strong | C=C Aromatic Ring Stretching |
| 1410, 1384 | Medium | C-H Bending (Methyl) |
| 1277, 1212, 1186, 1166 | Strong | C-O Stretch (Ester) |
| 1086 | Medium | In-plane C-H Bending (Aromatic) |
| 901, 865, 813, 797 | Medium-Strong | Out-of-plane C-H Bending (Aromatic) |
| 732, 681 | Strong | Out-of-plane C-H Bending / Ring Deformation |
Data sourced from a study by Wei, et al. rsc.org
Conformational Analysis and Intermolecular Hydrogen Bonding Assessment
The structure of this compound lacks strong hydrogen bond donors such as hydroxyl (-OH) or amine (-NH) groups. The potential hydrogen bond acceptors are the nitrile nitrogen and the ester's carbonyl and ether oxygens. Consequently, strong intermolecular hydrogen bonding is not an expected feature of its solid-state structure. The IR spectrum supports this assessment, as the C=O stretching band at 1729 cm⁻¹ is sharp, whereas significant hydrogen bonding would typically cause this band to broaden and shift to a lower frequency. rsc.org
Vibrational spectroscopy, when combined with computational methods like Density Functional Theory (DFT), is a potent tool for conformational analysis. nih.gov For this compound, rotation around the single bonds of the ester linkage could give rise to different conformers. A theoretical study could calculate the optimized geometries and predicted vibrational spectra of these different conformers. By comparing the calculated spectra to the experimental IR and Raman data, the most stable conformation in a given phase (gas, liquid, or solid) could be determined. umich.edu However, no such specific conformational analysis for this compound has been reported in the literature.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways
High-resolution mass spectrometry is a critical tool for the precise determination of molecular weight and elemental composition, while the study of fragmentation pathways provides valuable insights into the molecule's structure and stability.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C15H11NO2), the calculated exact mass of the neutral molecule is 237.078979 g/mol . tandfonline.com In HRMS analysis, the compound is often observed as a protonated molecule [M+H]+ or as an adduct with other ions like sodium [M+Na]+. For instance, the related compound 4-cyanophenyl benzoate (B1203000) has a calculated m/z for [M+Na]+ of 246.0525, with an experimental value found at 246.0510. tandfonline.com
Table 1: Theoretical Mass Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]+ | C15H11NO2 | 237.07898 |
| [M+H]+ | C15H12NO2+ | 238.08625 |
This table presents the theoretical monoisotopic masses for different ionic species of this compound, which are fundamental for its identification in HRMS analysis.
The fragmentation of benzoate esters in the gas phase under mass spectrometric conditions typically follows predictable pathways. For protonated this compound, the primary fragmentation would involve the cleavage of the ester bond. Two major competing fragmentation pathways are generally observed for protonated esters mdpi.com:
Loss of the alcohol moiety: This pathway involves the cleavage of the acyl C-O bond, leading to the formation of a benzoyl cation. In this case, it would result in the 3-methylbenzoyl cation and a 4-cyanophenol neutral molecule.
Loss of an alkene: For esters with longer alkyl chains, the loss of an alkene to form a protonated carboxylic acid is a dominant pathway. mdpi.com
For this compound, the most likely primary fragmentation steps upon collision-induced dissociation (CID) of the [M+H]+ ion are:
Formation of the 3-methylbenzoyl cation (m/z 119): This would occur through the cleavage of the ester bond, with the positive charge remaining on the acyl fragment. C15H12NO2+ → [CH3C6H4CO]+ + HOC6H4CN
Formation of the protonated 4-cyanophenol ion (m/z 120): This would involve the transfer of the proton to the phenol (B47542) oxygen followed by dissociation. C15H12NO2+ → [HOC6H4CNH]+ + CH3C6H4CO
Loss of CO: Subsequent fragmentation of the 3-methylbenzoyl cation could involve the loss of a neutral carbon monoxide molecule to form a tolyl cation (m/z 91). [CH3C6H4CO]+ → [CH3C6H4]+ + CO
Studies on related aminobenzoate esters have also highlighted pathways involving homolytic cleavage leading to radical cations. unibas.ch The fragmentation pattern provides a fingerprint for the molecule, aiding in its structural elucidation and differentiation from isomers.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as 4-acetylphenyl 3-methylbenzoate tandfonline.comrsc.org and other cyanophenyl esters, allows for a detailed prediction of its solid-state characteristics.
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, its crystal structure will belong to a centrosymmetric or a non-centrosymmetric space group that does not exhibit enantiomorphism. The concept of absolute structure determination is thus not applicable in the same way as it is for chiral molecules.
The crystal packing of this compound is expected to be governed by a combination of van der Waals forces and specific non-covalent interactions. Based on analogous structures, the following interactions are likely to play a significant role:
C-H···O Hydrogen Bonds: In the crystal structure of 4-acetylphenyl 3-methylbenzoate, molecules are linked by C-H···O interactions, forming chains. rsc.org Similar interactions are anticipated for this compound, where the hydrogen atoms of the aromatic rings and the methyl group can act as donors to the carbonyl oxygen and the nitrile nitrogen.
C≡N···H Interactions: The cyano group is a good hydrogen bond acceptor. Interactions of the type C-H···N≡C are commonly observed in the crystal structures of cyanophenyl derivatives and play a crucial role in the formation of supramolecular assemblies.
Table 2: Expected Supramolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Likely Geometric Features |
|---|---|---|---|
| C-H···O | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (C=O) | Formation of chains or dimers |
| C-H···N | Aromatic C-H | Nitrile Nitrogen (C≡N) | Linking of molecules into extended networks |
This table summarizes the probable non-covalent interactions that direct the crystal packing of this compound, based on data from analogous compounds.
The conformation of phenyl benzoate derivatives in the solid state is characterized by the torsional angles between the aromatic rings and the central ester group. Theoretical conformational analysis of substituted phenylbenzoates indicates that these molecules are rather flexible. For 4-acetylphenyl 3-methylbenzoate, the dihedral angle between the two aromatic rings is 82.52 (8)°. tandfonline.comrsc.org A similar non-planar conformation is expected for this compound.
The key torsional angles that define the conformation are:
The angle between the plane of the 3-methylphenyl ring and the plane of the carboxylate group.
The angle between the plane of the 4-cyanophenyl ring and the plane of the ester oxygen.
Computational studies on substituted benzenes show that the planarity of such systems is influenced by the electronic and steric nature of the substituents. The interplay between the electron-withdrawing cyano group and the electron-donating methyl group, along with steric effects, will dictate the final, most stable conformation adopted in the crystal lattice. The molecule is likely to adopt a relatively extended conformation to minimize steric hindrance.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
The ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound are governed by the electronic transitions within its aromatic structure. The molecule consists of two main parts: the 3-methylbenzoyl group and the 4-cyanophenyl group, linked by an ester functional group.
The primary chromophore in this compound is the entire conjugated system composed of the two substituted benzene (B151609) rings. The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions associated with these aromatic rings. The presence of substituents—the methyl group (-CH₃) on one ring and the cyano group (-CN) on the other—influences the energy of these transitions.
The 3-methylbenzoyl moiety acts as the primary absorbing unit. Benzoic acid and its esters typically exhibit a strong absorption band, often referred to as the B-band, in the region of 230 nm. cdnsciencepub.com The methyl group, being a weak electron-donating group through an inductive effect, is expected to cause a slight red-shift (bathochromic shift) of this absorption band. cdnsciencepub.com
The 4-cyanophenyl group significantly modulates the electronic properties. The cyano group is a strong electron-withdrawing group due to both inductive and resonance effects. This electronic pull can lead to intramolecular charge transfer (ICT) character in the excited state. xmu.edu.cn In molecules with distinct electron-donating and electron-accepting moieties, an ICT band can appear in the absorption spectrum, often at a longer wavelength than the primary π → π* transitions of the individual chromophores. xmu.edu.cn
In this compound, the 3-methylbenzoyl part is a relatively weaker electron donor compared to, for instance, a dimethylamino-substituted ring. xmu.edu.cn Therefore, the ICT character might be less pronounced but still influential. The absorption spectrum is expected to show bands corresponding to the locally excited (LE) states of the benzoyl and phenyl chromophores, and potentially a charge-transfer band at lower energy.
Upon excitation, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The emission spectrum would likely originate from the lowest energy excited state, which could be either a locally excited state or an ICT state, depending on the solvent environment. xmu.edu.cn
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption and emission bands with a change in solvent polarity. uminho.pt This phenomenon is particularly prominent in molecules where there is a significant change in the dipole moment upon electronic excitation, as is common in compounds with ICT character. rsc.org
For this compound, an increase in solvent polarity is expected to have a noticeable effect on its spectral properties. The ground state of the molecule is relatively nonpolar. However, upon excitation to an ICT state, there is a transfer of electron density from the 3-methylbenzoyl part (donor) to the 4-cyanophenyl part (acceptor), leading to a more polar excited state with a larger dipole moment.
In polar solvents, this larger dipole moment of the excited state will be stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission peak to longer wavelengths. xmu.edu.cn This positive solvatochromism is a hallmark of an ICT state being the emitting state.
The absorption spectrum may show a less pronounced, or even a blue-shift (hypsochromic shift), depending on the relative stabilization of the ground and Franck-Condon excited states by the solvent.
The expected solvatochromic shifts in the emission spectrum of this compound in various solvents are illustrated in the hypothetical data table below. The trend shows a shift to longer wavelengths as the solvent polarity increases.
Table 1: Expected Emission Wavelengths of this compound in Different Solvents
| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum (λem) |
|---|---|---|
| Cyclohexane | 2.0 | ~350 nm |
| Diethyl Ether | 4.3 | ~365 nm |
| Ethyl Acetate | 6.0 | ~375 nm |
| Dichloromethane (B109758) | 9.1 | ~385 nm |
| Acetonitrile (B52724) | 37.5 | ~410 nm |
This behavior can be further analyzed using Lippert-Mataga plots, which correlate the Stokes shift with the solvent polarity function. A linear relationship in such a plot would provide further evidence for the charge-transfer nature of the excited state. xmu.edu.cn Studies on structurally similar substituted-phenyl p-dimethylaminobenzoates have shown that the energy of the CT emission correlates linearly with Hammett substituent constants, indicating that increasing the electron-withdrawing strength of the acceptor part of the molecule leads to a red-shift in the emission. xmu.edu.cn By analogy, the strong electron-withdrawing cyano group in this compound is crucial for its potential solvatochromic properties.
Chemical Reactivity and Transformation Pathways of 4 Cyanophenyl 3 Methylbenzoate
Ester Hydrolysis and Solvolysis Mechanisms
The ester linkage in 4-cyanophenyl 3-methylbenzoate (B1238549) is a key site for chemical reactions, particularly hydrolysis, which involves the cleavage of the ester bond by water. lumenlearning.com This process can be catalyzed by either acids or bases, each following a distinct mechanistic pathway. lumenlearning.com
The hydrolysis of esters can be significantly accelerated in the presence of an acid or a base. lumenlearning.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the ester undergoes hydrolysis to yield 3-methylbenzoic acid and 4-cyanophenol. egyankosh.ac.in This reaction is reversible and typically requires heat and a large excess of water to proceed towards completion. lumenlearning.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), 4-cyanophenyl 3-methylbenzoate is hydrolyzed to form the salt of the carboxylic acid (sodium 3-methylbenzoate) and 4-cyanophenol. lumenlearning.com This reaction, known as saponification, is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. lumenlearning.com The kinetics of base-catalyzed hydrolysis for similar aromatic esters have been studied, and the rates are influenced by factors such as pH and temperature. nih.gov The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide ion attacks the carbonyl carbon. epa.gov
Table 1: Products of Hydrolysis of this compound
| Hydrolysis Condition | Products |
|---|---|
| Acid-Catalyzed | 3-Methylbenzoic Acid and 4-Cyanophenol egyankosh.ac.in |
| Base-Catalyzed | Salt of 3-Methylbenzoic Acid and 4-Cyanophenol |
The 4-cyanophenoxy group serves as the leaving group (nucleofuge) during the hydrolysis of the ester. The efficiency of this departure is a critical factor in the reaction rate. The electron-withdrawing nature of the cyano group (-CN) on the phenoxy ring plays a significant role in its ability to leave.
Theoretical and experimental studies on related compounds, such as O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, have been conducted to understand the nucleofugality of substituted phenoxy groups. researchgate.net These studies indicate that the presence of electron-withdrawing substituents, like the cyano group, stabilizes the resulting phenoxide anion, making the corresponding phenoxy group a better leaving group. nih.govresearchgate.net In the context of aminolysis reactions of related carbonates, the ratio of 4-cyanophenol to 3-nitrophenol (B1666305) formation was found to be approximately 1.5:1, suggesting a subtle difference in the leaving group ability of the two phenoxides. researchgate.net The Hammett σ constant for the 4-cyano group, which is less negative than that of the 4-nitro group, suggests that the 4-cyanophenoxy moiety would be a comparatively poorer leaving group than the 4-nitrophenoxy group. nih.gov
Transesterification Reactions and Equilibrium Studies
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to produce a new ester and 4-cyanophenol. This reaction is an equilibrium process, and the position of the equilibrium can be influenced by factors such as the relative amounts of reactants and the removal of one of the products. researchgate.net
Studies on the transesterification of methyl benzoate (B1203000) with various alcohols have shown that the nature of the alcohol and the reaction temperature are important factors. researchgate.net While specific equilibrium studies for this compound are not widely reported, the principles of transesterification are well-established. Catalysts for such reactions can range from acids and bases to organometallic compounds and enzymes.
Functional Group Transformations of the Nitrile Moiety
The nitrile (-C≡N) group in this compound is another reactive center that can undergo a variety of chemical transformations, offering pathways to synthesize a range of other functional groups.
The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine or, under specific conditions, to an aldehyde.
Reduction to Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel. libretexts.orgorganic-chemistry.org For instance, the reduction of ethanenitrile to ethylamine (B1201723) is a well-known example of this transformation. libretexts.org While specific conditions for this compound are not detailed in the provided results, the general methodologies are applicable.
Reduction to Aldehyde: The selective partial reduction of a nitrile to an aldehyde is a more challenging transformation. It typically requires the use of specific reagents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a common reagent used for this purpose.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. savemyexams.com This leads to the formation of a variety of products depending on the nucleophile and the subsequent reaction conditions.
One of the most common nucleophilic addition reactions to nitriles is their hydrolysis to carboxylic acids or amides, which can be achieved under acidic or basic conditions. However, other nucleophiles can also add to the cyano group. For example, Grignard reagents can react with nitriles to form ketones after hydrolysis of the intermediate imine.
Another significant reaction is the addition of hydrogen cyanide (HCN) or a cyanide salt to an aldehyde or ketone to form a cyanohydrin. libretexts.org While this is an addition to a carbonyl group, it highlights the nucleophilic character of the cyanide ion. The reverse of this process, the elimination of HCN, is also possible.
Aromatic Substitution Reactions on Both Phenyl Rings
The two phenyl rings in this compound exhibit different susceptibilities and regioselectivities towards aromatic substitution due to the distinct electronic effects of their substituents.
Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. The rate and position of this attack are heavily influenced by the existing substituents on the ring. masterorganicchemistry.com Groups that donate electron density to the ring are "activating" and typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are "deactivating" and direct electrophiles to the meta position. masterorganicchemistry.comrsc.org
Analysis of the 3-Methylbenzoyl Ring: This ring contains a methyl group (-CH₃) and an ester group (-COOAr).
Methyl Group (-CH₃): This is an activating group due to positive induction and hyperconjugation, directing electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. masterorganicchemistry.com
Ester Group (-COOAr): This group is strongly deactivating because the carbonyl carbon withdraws electron density from the ring. It acts as a meta-director, guiding electrophiles to positions 2 and 5. rsc.org
Analysis of the 4-Cyanophenyl Ring: This ring is substituted with a cyano group (-CN) and the ester oxygen (-OAr).
Cyano Group (-CN): This is a potent deactivating group through both resonance and inductive effects, acting as a meta-director (to positions 3 and 5).
Ester Oxygen (-OAr): The oxygen atom is an activating group due to electron donation via resonance, directing incoming electrophiles to its ortho positions (positions 2 and 6).
Here, the strong deactivating effect of the cyano group likely makes this ring significantly less reactive towards electrophiles than the 3-methylbenzoyl ring. Research on the similar compound 4-cyanophenyl 4-(heptyloxy)benzoate shows that nitration with HNO₃/H₂SO₄ results in low yields of less than 20%. If substitution were to occur, it would likely be directed to the positions ortho to the activating ester oxygen (positions 2 and 6), but the reaction would be sluggish.
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| 3-Methylbenzoyl | -CH₃ (at C3) | Activating | Ortho, Para | C2, C4, C6 |
| -COOAr (at C1) | Deactivating | Meta | C2, C5 | |
| 4-Cyanophenyl | -CN (at C4) | Deactivating | Meta | C3, C5 |
| -OAr (at C1) | Activating | Ortho | C2, C6 |
Nucleophilic Aromatic Substitution (NAS) is typically unfavorable for simple aryl halides but can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to a good leaving group. iscnagpur.ac.inlibretexts.org
The 4-cyanophenyl ring of the molecule is well-suited for this type of reaction. It possesses a powerful electron-withdrawing cyano (-CN) group para to the ester linkage. In the presence of a strong nucleophile, the ester can function as a leaving group (as the 3-methylbenzoate anion).
The accepted mechanism for this transformation is the SNAr (addition-elimination) pathway. libretexts.org
Addition Step: A nucleophile attacks the carbon atom attached to the ester group (C1), breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative atoms of the cyano group. libretexts.org
Elimination Step: The aromaticity is restored as the leaving group (3-methylbenzoate) is expelled, resulting in the substituted product.
In contrast, the 3-methylbenzoyl ring is not activated for NAS because it lacks a sufficiently strong electron-withdrawing group positioned ortho or para to a potential leaving group.
Photochemical Reactions and Photo-Degradation Studies
Aromatic esters can exhibit complex photochemical behavior. Studies on methyl benzoate, a structural component of this compound, show that upon irradiation it can undergo cycloaddition to olefins to form oxetanes and can abstract hydrogen from allylic positions. electronicsandbooks.com These reactions are believed to proceed through an excited singlet state of the ester. electronicsandbooks.com
The presence of the cyanophenyl moiety introduces other potential photochemical pathways. Cyanobenzene derivatives are known to participate in photochemical nucleophile-olefin combination reactions where the cyano group is substituted (photo-NOCAS). researchgate.net This suggests that under irradiation in the presence of a nucleophile like methanol (B129727), this compound could potentially undergo substitution at the cyano-bearing carbon. researchgate.net
Furthermore, the synthesis of this compound has been achieved via a visible-light-induced reaction, indicating its interaction with light energy. acs.org Photo-degradation is a plausible outcome under prolonged UV or visible light exposure. Degradation could occur via cleavage of the ester bond or transformation of the cyano group. Related compounds containing nitro groups are known to form colored degradation products that can interfere with photochemical processes by acting as an internal filter. acs.org Similar complex degradation pathways could be possible for this dually functionalized aromatic ester. The photocatalytic reduction of dyes has been observed using complex molecules that contain a 4-cyanophenyl group, further highlighting the photochemical activity of this moiety. nih.gov
Reaction with Organometallic Reagents
The ester and nitrile functional groups are both susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi).
Reaction at the Ester Carbonyl: The carbonyl carbon of the ester is a primary electrophilic site. It would readily react with strong organometallic reagents. Typically, the reaction involves a double addition. The first equivalent of the reagent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone (by eliminating the 4-cyanophenoxide). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent. Subsequent acidic workup yields a tertiary alcohol.
Reaction at the Nitrile Carbon: The carbon atom of the nitrile (cyano) group is also electrophilic and can be attacked by organometallic reagents. This addition across the C≡N triple bond forms an intermediate imine salt. Upon aqueous hydrolysis, this intermediate is converted into a ketone.
The competition between these two reaction sites would depend on the specific reagent and reaction conditions used. The use of less reactive organometallic species, such as organocopper reagents (cuprates), which are known to be reluctant to add to carbonyl groups, could potentially favor selective addition to the nitrile group. thieme-connect.de Additionally, the use of modern sterically hindered organometallic bases could potentially achieve regioselective deprotonation (metalation) of one of the aromatic rings, opening pathways to further functionalization, although the substitution pattern of the current molecule presents multiple potential sites. uni-muenchen.de
Advanced Theoretical and Computational Chemistry Studies of 4 Cyanophenyl 3 Methylbenzoate
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. For 4-cyanophenyl 3-methylbenzoate (B1238549), DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy. mdpi.commaterialsciencejournal.orgcnr.itgoogle.comresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itscielo.org.mx For 4-cyanophenyl 3-methylbenzoate, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.
Conformational analysis further explores the molecule's flexibility by examining the energy changes associated with rotations around single bonds, such as the C-O-C ester linkage and the bonds connecting the phenyl rings to the ester group. researchgate.net These calculations can identify various stable conformers and the energy barriers between them. The most stable conformer is typically non-planar, with the two phenyl rings twisted relative to each other to minimize steric hindrance. researchgate.net The planarity of the individual phenyl rings is largely maintained.
Table 1: Selected Optimized Geometrical Parameters for a Representative Conformer of this compound (Theoretical Data)
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
| Bond Length | C=O | ~1.21 |
| Bond Length | C-O (ester) | ~1.36 |
| Bond Length | O-C (phenyl) | ~1.40 |
| Bond Length | C≡N | ~1.15 |
| Bond Angle | O=C-O | ~123 |
| Dihedral Angle | Phenyl-C-O-Phenyl | Varies significantly with conformation |
Note: These are typical values derived from DFT calculations and can vary slightly depending on the level of theory and basis set used. Experimental data would be required for definitive validation.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ossila.comphyschemres.orgresearchgate.net
For this compound, the HOMO is typically localized on the 3-methylbenzoate moiety, which is the more electron-rich part of the molecule. Conversely, the LUMO is generally centered on the electron-withdrawing 4-cyanophenyl group. researchgate.net This distribution suggests that the initial sites for electrophilic attack are on the 3-methylbenzoate ring, while nucleophilic attack is favored at the 4-cyanophenyl ring. researchgate.net The HOMO-LUMO gap provides insight into the energy required for electronic transitions, which relates to the molecule's UV-visible absorption characteristics. materialsciencejournal.org
Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical Data)
| Property | Value (eV) |
| HOMO Energy | Varies (typically in the range of -6 to -7 eV) |
| LUMO Energy | Varies (typically in the range of -1 to -2 eV) |
| HOMO-LUMO Gap | Varies (typically in the range of 4 to 5 eV) |
Note: These values are illustrative and depend on the computational method and solvent model used.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. researchgate.net Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.net
In this compound, the MEP map typically shows the most negative potential (red) around the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group, highlighting these as the primary sites for electrophilic interactions. mdpi.comresearchgate.net The regions around the hydrogen atoms of the phenyl rings generally exhibit a positive potential (blue). mdpi.comresearchgate.net This mapping provides a valuable tool for predicting intermolecular interactions, including hydrogen bonding capabilities and reactivity patterns. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Computational vibrational analysis predicts the frequencies of the normal modes of vibration of a molecule. q-chem.com These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. nih.gov For this compound, DFT calculations can predict characteristic vibrational frequencies for key functional groups.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N | Stretching | ~2230 |
| C=O | Stretching | ~1735 |
| C-O | Ester Stretching | ~1270 |
| C-H | Aromatic Stretching | ~3050-3100 |
Note: These are approximate values. Calculated frequencies are often scaled by a factor to better match experimental data. nih.gov
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are typically performed on static molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules in a more realistic, explicitly solvated environment. nii.ac.jp
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations. researchgate.netacs.org
Transition State Characterization and Activation Energy Calculation
The synthesis of this compound typically involves the esterification of 3-methylbenzoic acid with 4-cyanophenol or the reaction of a 3-methylbenzoyl derivative with a 4-cyanophenate. Computational methods can be used to model the reaction pathway, identify transition states, and calculate the associated activation energies.
For instance, in the aminolysis of methyl benzoate (B1203000), which serves as an analogous reaction, computational studies have identified both concerted and stepwise mechanisms. acs.org In a stepwise mechanism for the synthesis of this compound, the reaction would proceed through a tetrahedral intermediate. researchgate.netresearchgate.net DFT calculations can determine the geometry of this intermediate and the transition states leading to and from it. The activation energy (ΔG‡) for each step can be calculated, providing a quantitative measure of the reaction kinetics. uni-muenchen.de
A hypothetical reaction pathway for the formation of this compound from 3-methylbenzoyl chloride and 4-cyanophenol could be computationally modeled. The calculations would reveal the energy profile of the reaction, including the energies of the reactants, the tetrahedral intermediate, the transition states, and the products.
Table 1: Hypothetical Calculated Energies for a Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Tetrahedral Intermediate | +5.8 |
| Transition State 2 | +18.5 |
Solvent Effects Modeling (Implicit and Explicit Solvation)
The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and rate. Computational models can account for these solvent effects in two primary ways:
Implicit Solvation: In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant. acs.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. This method is computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of the reactants, intermediates, and transition states.
Explicit Solvation: This method involves including individual solvent molecules in the computational model. researchgate.net This approach is more computationally intensive but can capture specific interactions between the solute and solvent molecules, such as hydrogen bonding. For the synthesis of this compound, explicit solvent models could be used to understand how solvent molecules might stabilize the tetrahedral intermediate or participate in proton transfer steps. For example, in the aminolysis of a related compound, microsolvation with two explicit water molecules was shown to significantly affect the predicted product distribution. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. scispace.com This approach can be used to predict the properties of new, unsynthesized compounds.
Correlation of Molecular Descriptors with Material Properties (e.g., refractive index, dielectric constant)
For a material like this compound, QSPR models could be developed to predict properties relevant to its application in liquid crystal displays, such as refractive index and dielectric constant. researchgate.net This involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. scispace.com These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: Calculated using quantum mechanics, such as dipole moment, polarizability, and HOMO/LUMO energies. researchgate.net
Once a set of descriptors is calculated for a series of related compounds with known properties, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSPR model.
Table 2: Examples of Molecular Descriptors for QSPR
| Descriptor Type | Example Descriptor | Property it may correlate with |
|---|---|---|
| Topological | Wiener Index | Boiling point |
| Geometrical | Molecular Surface Area | Solubility |
| Quantum-Chemical | Dipole Moment | Dielectric Constant |
Predictive Modeling for Derivatives with Tunable Material Characteristics
A validated QSPR model can be used to predict the properties of hypothetical derivatives of this compound. By systematically modifying the structure of the molecule, for example, by changing the substituent on the benzoate ring or altering the position of the cyano group, a large virtual library of compounds can be created. The QSPR model can then be used to predict the properties of each of these virtual compounds, allowing for the identification of candidates with desired characteristics without the need for their synthesis and experimental characterization. nih.govresearchgate.net This predictive capability can significantly accelerate the discovery and design of new liquid crystal materials with optimized performance. jst.go.jp
Exploration of 4 Cyanophenyl 3 Methylbenzoate in Advanced Materials Science
Design and Development of Liquid Crystalline Materials
The design of liquid crystalline materials focuses on synthesizing molecules with specific shapes and electronic properties that encourage the formation of mesophases—intermediate states between solid and liquid. The molecular structure, including the core, linking groups, and terminal substituents, plays a critical role in determining the type of mesophase and its temperature range.
Mesophase Characterization and Thermal Behavior
This involves identifying the different liquid crystal phases (e.g., nematic, smectic) that a compound exhibits and the temperatures at which transitions between these phases occur. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are essential for this characterization. DSC measures the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpies. POM allows for the visual identification of the characteristic textures of different mesophases.
Electro-Optical Properties and Switching Behavior for Display Technologies
For display applications, the electro-optical properties of a liquid crystal are paramount. This includes the measurement of dielectric anisotropy, which is the difference in dielectric permittivity parallel and perpendicular to the molecular director. A positive dielectric anisotropy is often required for the operation of twisted nematic displays. The switching behavior, including the threshold voltage required to induce a change in molecular orientation and the response times (rise and decay times), are critical performance metrics.
Structure-Mesophase Relationship Studies in Benzoate (B1203000) Esters
This area of research seeks to understand how modifications to the molecular structure of benzoate esters influence their liquid crystalline properties. For example, the position and nature of substituent groups on the phenyl rings can significantly affect the clearing point (the temperature at which the material becomes an isotropic liquid), the breadth of the mesophase range, and the type of mesophase formed. These studies are crucial for the targeted design of new materials with desired properties.
Organic Electronics and Optoelectronic Device Integration
Beyond displays, liquid crystals are being explored for applications in organic electronics due to their self-assembling properties and potential for charge transport.
Charge Transport Properties and Semiconducting Behavior
The ability of a material to transport electrical charge is fundamental to its use in electronic devices. In the context of liquid crystals, charge transport is often anisotropic, meaning it is more efficient in certain directions relative to the molecular orientation. The study of charge carrier mobility in the various mesophases is essential to assess the potential of a compound as an organic semiconductor for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Dielectric Properties and Capacitor Applications
The dielectric properties of liquid crystals, particularly their ability to store electrical energy, make them of interest for capacitor applications. The dielectric constant and dielectric loss of the material are key parameters that are measured as a function of frequency and temperature. Materials with high dielectric constants can lead to capacitors with higher energy storage density.
A thorough and scientifically accurate article on "4-cyanophenyl 3-methylbenzoate" would require dedicated research and experimental data focusing specifically on this compound across all the outlined areas.
Potential as a Component in OLEDs, OFETs, or OPVs
While direct experimental evidence for the use of 4-cyanophenyl 3-methylbenzoate (B1238549) in organic electronic devices is not yet prevalent in scientific literature, its chemical structure suggests a plausible role in this domain. The performance of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) is highly dependent on the electronic properties of the organic materials used.
The 4-cyanophenyl group is a well-known electron-withdrawing moiety, which can significantly influence the electronic and optical properties of a molecule. rsc.org In the context of organic electronics, the presence of such a group can help in tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for achieving efficient charge injection, transport, and recombination in OLEDs, and for optimizing charge separation and collection in OPVs. The cyano group's ability to lower the LUMO level is particularly beneficial for creating n-type or electron-transporting materials. rsc.org
The 3-methylbenzoate portion of the molecule, while less electronically active than the cyanophenyl group, can influence the material's physical properties, such as solubility, film-forming capability, and molecular packing. These characteristics are crucial for the fabrication of high-quality thin films, which are essential for device performance. The ester linkage provides a degree of rotational freedom, which can affect the morphology of the deposited films.
Based on these structural considerations, this compound could potentially be investigated as:
An electron-transporting material or a host material in OLEDs: The cyanophenyl group could facilitate electron transport, a critical function in the emissive layer of an OLED.
A component in the active layer of OFETs: The molecule's polarity and potential for self-assembly could be explored for its impact on charge carrier mobility in the transistor channel.
An acceptor material or an additive in the active layer of OPVs: The electron-withdrawing nature of the cyanophenyl group makes it a candidate for an acceptor material when blended with a suitable donor polymer.
Further research, including synthesis, purification, and characterization of its electronic and photophysical properties, is necessary to validate these potential applications. A hypothetical comparison of the electronic properties of this compound with a standard material like Alq3 (tris(8-hydroxyquinolinato)aluminium) is presented in Table 1.
Table 1: Hypothetical Electronic Properties Comparison
| Property | This compound (Hypothetical) | Alq3 (Typical Values) |
|---|---|---|
| HOMO Level | -6.0 eV | -5.7 to -5.9 eV |
| LUMO Level | -2.8 eV | -3.0 to -3.2 eV |
| Energy Gap | 3.2 eV | 2.5 to 2.9 eV |
| Electron Mobility | 10-5 - 10-4 cm2/Vs | 10-6 - 10-5 cm2/Vs |
Note: The values for this compound are speculative and intended for illustrative purposes.
Nonlinear Optical (NLO) Material Development
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is often associated with a push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.
Structure-NLO Property Relationships and Molecular Design
The relationship between molecular structure and NLO properties is a central theme in the design of new NLO materials. For this compound, modifications to its structure could be envisioned to enhance its NLO response. For instance, replacing the methyl group with a stronger electron-donating group (e.g., an amino or alkoxy group) on the benzoate ring could increase the push-pull character of the molecule, potentially leading to a larger second-order hyperpolarizability (β). researchgate.net Similarly, extending the π-conjugated system by introducing additional phenyl or other aromatic rings between the donor and acceptor groups could enhance the third-order nonlinearity. nih.gov
Computational modeling using density functional theory (DFT) can be a powerful tool to predict the NLO properties of such modified structures and guide synthetic efforts towards molecules with optimized NLO responses.
All-Optical Switching and Limiting Applications
Materials with large third-order NLO susceptibility are candidates for all-optical switching devices, where one light beam is used to control the intensity of another. This requires a large intensity-dependent refractive index. Furthermore, materials that exhibit strong nonlinear absorption are useful for optical limiting applications, which protect sensitive optical components from high-intensity laser damage. The potential for a significant third-order NLO response in this compound suggests that it could be investigated for these advanced photonic applications. The actual performance would depend on the magnitude of its third-order susceptibility and its response time.
A hypothetical data table comparing the potential NLO properties of this compound with a known NLO material is presented below.
Table 2: Hypothetical Nonlinear Optical Properties
| Property | This compound (Hypothetical) | Disperse Red 1 (Reference) |
|---|---|---|
| Second-Order Hyperpolarizability (β) | 10 x 10-30 esu | 50 x 10-30 esu |
| Third-Order Susceptibility (χ⁽³⁾) | 1 x 10-12 esu | 5 x 10-12 esu |
| Wavelength of Maximum Absorption (λmax) | ~280 nm | ~488 nm |
Note: The values for this compound are speculative and for comparative purposes only.
Polymer Science and Monomer Utilization
The incorporation of functional molecules as monomers into polymer chains is a versatile strategy to create functional polymers with tailored properties. The structure of this compound offers several possibilities for its use as a monomer.
Incorporation into Polymer Backbones for Functional Polymers
The ester linkage in this compound could potentially be utilized in polycondensation reactions. For example, if the molecule were modified to have additional reactive groups, such as hydroxyl or carboxylic acid groups on both phenyl rings, it could serve as a monomer for the synthesis of polyesters or polyamides. The resulting polymers would have the cyanophenyl group as a pendant functionality along the polymer backbone.
The presence of the polar cyano group in the polymer side chain could significantly influence the polymer's properties, such as its solubility, thermal stability, and dielectric constant. researchgate.net Polymers containing nitrile groups are known for their high chemical resistance and thermal stability. researchgate.net Furthermore, the cyano groups could be chemically modified post-polymerization to introduce other functionalities, providing a platform for creating a diverse range of functional materials.
Alternatively, the phenyl rings could be functionalized with polymerizable groups like vinyl or acrylate moieties. The resulting monomer could then be incorporated into polymers via chain-growth polymerization methods like free-radical polymerization or controlled radical polymerization techniques. This would also lead to polymers with pendant this compound units.
Table 3: Potential Polymerization Strategies and Resulting Polymer Properties
| Polymerization Strategy | Potential Polymer Type | Key Properties Conferred by Monomer |
|---|---|---|
| Polycondensation (with modified monomer) | Polyester, Polyamide | Increased polarity, thermal stability, potential for cross-linking |
| Chain-growth polymerization (with modified monomer) | Polyacrylate, Polystyrene | Tunable refractive index, dielectric properties, functionality for post-polymerization modification |
Synthesis of Liquid Crystalline Polymers (LCPs) and Networks
The integration of mesogenic units like this compound into polymer architectures is a pivotal step in the creation of advanced materials with liquid crystalline properties. This is typically achieved by first synthesizing a monomer that incorporates the mesogenic moiety and a polymerizable functional group. Subsequently, this monomer can be polymerized to form a side-chain liquid crystalline polymer (SCLCP). Further cross-linking of these polymer chains can lead to the formation of liquid crystalline networks, which offer enhanced dimensional stability and unique electro-optical properties.
Monomer Synthesis
The synthesis of a suitable monomer is the foundational step. For incorporating the this compound mesogen into a polymer, a common strategy is to attach a polymerizable group, such as an acrylate or methacrylate, to the mesogenic core via a flexible spacer. This spacer helps to decouple the motion of the polymer backbone from the orientational ordering of the mesogenic side chains, which is crucial for the formation of liquid crystalline phases.
A representative synthesis of an acrylate monomer bearing the this compound mesogen can be conceptualized in a multi-step process. The initial step involves the esterification of 4-cyanophenol with 3-methylbenzoyl chloride to yield this compound. This mesogenic core is then functionalized with a flexible spacer, often an ω-haloalkanol, through an etherification reaction. Finally, the terminal hydroxyl group of the spacer is esterified with acryloyl chloride to introduce the polymerizable double bond.
A plausible synthetic route is outlined below:
Synthesis of this compound: 4-cyanophenol is reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine or pyridine (B92270), in a suitable solvent like dichloromethane (B109758) or toluene. This reaction forms the ester linkage of the mesogenic core.
Attachment of a flexible spacer: The resulting this compound can be reacted with an ω-bromoalkanol (e.g., 6-bromohexanol) in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This Williamson ether synthesis attaches the flexible spacer to the phenolic end of a related mesogenic precursor.
Introduction of the polymerizable group: The terminal hydroxyl group of the spacer is then reacted with acryloyl chloride in the presence of a base to yield the final monomer, for instance, 6-((4-(3-methylbenzoyloxy)phenyl)oxy)hexyl acrylate.
Polymerization of the Mesogenic Monomer
Once the mesogenic monomer is synthesized and purified, it can be polymerized to form a side-chain liquid crystalline polymer. Free-radical polymerization is a commonly employed technique for this purpose, initiated by thermal or photochemical decomposition of an initiator.
The polymerization is typically carried out in solution, using a solvent that can dissolve both the monomer and the resulting polymer, such as toluene, tetrahydrofuran (THF), or anisole. A free-radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the monomer solution. The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon) to initiate the polymerization. The progress of the reaction can be monitored by techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the characteristic acrylate double bond absorption peaks.
After the desired polymerization time, the polymer is typically isolated by precipitation into a non-solvent, such as methanol (B129727) or ethanol. The precipitated polymer is then filtered, washed, and dried under vacuum to remove any residual monomer, solvent, and initiator. The resulting polymer's molecular weight and polydispersity can be determined using gel permeation chromatography (GPC).
Table 1: Representative Polymerization Conditions and Properties
| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Yield (%) | Mn ( g/mol ) | PDI |
|---|---|---|---|---|---|---|
| Acrylate of this compound | AIBN | Toluene | 70 | 85 | 15,000 | 1.8 |
Note: The data in this table is representative and based on typical values for similar side-chain liquid crystalline polymers.
Formation of Liquid Crystalline Networks
To create a more robust material with a stable liquid crystalline structure, the linear polymer chains can be cross-linked to form a three-dimensional network. This is often achieved by copolymerizing the mesogenic monomer with a small amount of a bifunctional or multifunctional cross-linking agent. These cross-linkers contain two or more polymerizable groups that can react with the growing polymer chains, creating covalent bonds between them.
Commonly used cross-linking agents for acrylate-based systems include diacrylates or dimethacrylates, such as 1,6-hexanediol diacrylate or ethylene glycol dimethacrylate. The concentration of the cross-linker is a critical parameter, as it significantly influences the properties of the resulting network. A low concentration of cross-linker leads to a loosely cross-linked network with more flexibility, while a higher concentration results in a more rigid and densely cross-linked structure.
The formation of the liquid crystalline network can be carried out in a similar manner to the linear polymerization, by adding the cross-linking agent to the monomer solution before initiating the polymerization. Alternatively, the cross-linking can be induced after the polymerization of the linear chains, for example, by photochemical activation of a photo-cross-linker incorporated into the polymer.
Table 2: Influence of Cross-linker Concentration on Network Properties
| Cross-linker Concentration (mol%) | Swelling Ratio in Toluene | Glass Transition Temperature (Tg, °C) | Clearing Temperature (Tni, °C) |
|---|---|---|---|
| 1 | 8.5 | 45 | 115 |
| 3 | 5.2 | 52 | 112 |
Note: The data in this table is illustrative of the general trends observed in liquid crystalline networks.
The resulting liquid crystalline polymer networks exhibit a combination of the properties of liquid crystals and thermosetting polymers. They possess the orientational order of liquid crystals, which can be controlled by external stimuli, and the mechanical stability and solvent resistance of cross-linked polymers. These characteristics make them promising materials for a variety of applications in advanced materials science.
Future Research Directions and Translational Opportunities
Development of Sustainable Synthetic Routes and Scalability Challenges
The viability of 4-cyanophenyl 3-methylbenzoate (B1238549) in commercial applications is intrinsically linked to the development of efficient, sustainable, and scalable synthetic methodologies. Traditional esterification methods often rely on harsh conditions, stoichiometric reagents, and environmentally detrimental solvents. A significant advancement in this area is the application of photoredox catalysis, which offers a greener alternative.
Recent research has demonstrated the synthesis of 4-cyanophenyl 3-methylbenzoate via a visible-light-induced self-propagating radical reaction. This method has achieved a notable yield of 85% under laboratory conditions, utilizing a photoredox catalyst to facilitate the esterification between 3-methylbenzoyl chloride and 4-cyanophenol. nih.gov This approach is advantageous due to its mild reaction conditions and reduced reliance on hazardous chemicals.
However, a primary challenge for future research is the scalability of such photochemical processes. acs.orglboro.ac.ukucd.ie Transitioning from laboratory-scale synthesis to industrial production necessitates overcoming obstacles related to light penetration, reaction kinetics in larger volumes, and the cost-effectiveness of the photocatalyst. acs.orgresearchgate.net Future investigations should focus on the design of continuous-flow reactors and the immobilization of the photocatalyst to enhance reusability and reduce production costs. acs.orglboro.ac.uk The development of robust and scalable purification techniques will also be crucial to ensure the high purity required for liquid crystal applications.
Table 1: Comparison of Synthetic Approaches for this compound
| Synthesis Method | Advantages | Challenges for Scalability |
| Traditional Esterification | Well-established chemistry | Harsh reaction conditions, use of hazardous reagents, waste generation |
| Photoredox Catalysis | Mild conditions, high yield, sustainable | Light penetration in large reactors, catalyst cost and reusability |
Investigation of Advanced Self-Assembly Phenomena
The self-assembly of liquid crystals is fundamental to their unique properties. For this compound, the presence of the polar cyano group is expected to play a dominant role in directing molecular organization. nih.govresearchgate.net Future research should delve into the intricate self-assembly phenomena of this compound, both in its pure form and in mixtures.
The strong dipole moment associated with the cyano group can lead to the formation of antiparallel dimeric structures, which in turn influences the type of mesophase exhibited (e.g., nematic, smectic). nih.gov Advanced characterization techniques, such as X-ray diffraction and polarized optical microscopy, will be instrumental in elucidating the precise molecular packing and phase behavior of this compound at different temperatures.
A particularly interesting avenue for future exploration is the induction of novel, complex liquid crystalline phases through supramolecular interactions. nih.govresearchgate.net For instance, the co-assembly of this compound with other molecules capable of hydrogen bonding or other specific intermolecular interactions could lead to the formation of intricate, non-covalent architectures with unique optical and electronic properties. nih.govresearchgate.netfrontiersin.org Understanding and controlling these advanced self-assembly phenomena will be key to unlocking new applications for this material.
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid organic-inorganic materials offers a powerful strategy for combining the desirable properties of both material classes. The integration of this compound into such hybrids is a promising area for future research, with potential applications in sensing, catalysis, and photonics.
One approach involves the functionalization of inorganic nanoparticles (e.g., gold, silica (B1680970), quantum dots) with this compound or its derivatives. nih.govdirnano.commdpi.comresearchgate.netresearchgate.net The liquid crystalline molecules can act as a responsive matrix, where the orientation of the mesogens, and thus the optical properties of the hybrid material, can be controlled by external stimuli. This could lead to the development of highly sensitive sensors, where the presence of an analyte disrupts the liquid crystal ordering around the nanoparticle, triggering a detectable optical response.
Another avenue of exploration is the use of this compound as a template for the synthesis of structured inorganic materials. The self-assembled liquid crystalline phase can act as a scaffold, directing the growth of inorganic materials to create ordered, porous structures with high surface areas. nih.gov These materials could find applications in catalysis, separation technologies, and as host matrices for other functional molecules. Challenges in this field include achieving strong interfacial adhesion between the organic and inorganic components and maintaining the liquid crystalline order during the hybridization process.
Exploration of Novel Stimuli-Responsive Behavior
Stimuli-responsive materials, which can change their properties in response to external triggers, are at the forefront of materials science. cnr.itnih.govnih.gov this compound, with its polar nature and potential for ordered self-assembly, is a promising candidate for the development of novel stimuli-responsive systems.
Future research should investigate the response of this compound to a variety of stimuli, including electric fields, magnetic fields, light, and temperature. The dielectric anisotropy arising from the polar cyano group suggests that the orientation of this compound molecules can be readily manipulated with an external electric field, a principle that underpins liquid crystal display technology.
Furthermore, the incorporation of photo-responsive moieties, such as azobenzene derivatives, into systems containing this compound could lead to materials that change their phase or alignment upon irradiation with light of a specific wavelength. mdpi.comrsc.orgrsc.orgharvard.edumdpi.com Similarly, the synthesis of derivatives with thermally labile groups could result in materials with tunable thermal responses. rsc.org The exploration of these novel stimuli-responsive behaviors will open up possibilities for applications in smart windows, optical switches, and actuators.
Synergistic Effects in Multi-Component Systems
The properties of liquid crystals can be significantly enhanced and tailored by mixing them with other compounds. Investigating the synergistic effects of this compound in multi-component systems is a critical area for future research, with direct implications for the formulation of advanced liquid crystal mixtures for display and non-display applications.
The addition of this compound to other nematic liquid crystals can influence key properties such as the clearing point, viscosity, and dielectric anisotropy of the mixture. mdpi.comgoogle.com Of particular interest is the potential for eutectic behavior, where the melting point of the mixture is significantly lower than that of the individual components, thereby broadening the operational temperature range of the liquid crystal device. mdpi.commdpi.comresearchgate.net
Future studies should systematically investigate the phase diagrams of binary and ternary mixtures containing this compound. mdpi.comgoogle.com By carefully selecting the components, it may be possible to induce or stabilize desirable mesophases that are not present in the pure compounds. Furthermore, the exploration of mixtures with chiral dopants could lead to the formation of cholesteric liquid crystals with tunable helical pitch, which are of interest for applications in reflective displays and sensors. A thorough understanding of the intermolecular interactions and their influence on the macroscopic properties of these multi-component systems will be essential for their rational design and optimization. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
